molecular formula C26H23N3O2S B2807696 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115433-67-4

4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Cat. No.: B2807696
CAS No.: 1115433-67-4
M. Wt: 441.55
InChI Key: IRKVVOCQMUJRRL-UHFFFAOYSA-N
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Description

4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzylthio group, and a cyclopropylbenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the quinazolinone core.

    Attachment of the Cyclopropylbenzamide Moiety: The final step involves the coupling of the quinazolinone derivative with cyclopropylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to interact with kinase enzymes, inhibiting their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The benzylthio group and cyclopropylbenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and have been studied for their biological activities.

    Benzylthio derivatives: Compounds with a benzylthio group are known for their antimicrobial and anticancer properties.

    Cyclopropylbenzamide derivatives: These compounds are explored for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is unique due to the combination of its structural features, which contribute to its diverse biological activities. The presence of the quinazolinone core, benzylthio group, and cyclopropylbenzamide moiety provides a unique scaffold for the development of new therapeutic agents with improved efficacy and specificity.

Properties

IUPAC Name

4-[(2-benzylsulfanyl-4-oxoquinazolin-3-yl)methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c30-24(27-21-14-15-21)20-12-10-18(11-13-20)16-29-25(31)22-8-4-5-9-23(22)28-26(29)32-17-19-6-2-1-3-7-19/h1-13,21H,14-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKVVOCQMUJRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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